Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)-
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Overview
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is a complex organic compound that features a benzimidazole ring, a thioether linkage, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- typically involves the reaction of 2-mercaptobenzimidazole with an appropriate acetamide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- can undergo several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzimidazole ring.
Scientific Research Applications
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- involves its interaction with specific molecular targets. For instance, in antitumor studies, it has been shown to up-regulate pro-apoptotic proteins such as Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2 . This leads to the activation of caspases and subsequent apoptosis of tumor cells.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: These compounds also feature a benzimidazole ring and have been studied for their antitumor activities.
1H-Benzimidazole-2-methanol, a-methyl-: Another benzimidazole derivative with different functional groups and applications.
Uniqueness
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and acetamide group differentiate it from other benzimidazole derivatives, making it a valuable compound for targeted research and applications.
Biological Activity
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various research findings and data.
Chemical Structure and Properties
The compound features a unique structure that includes an acetamide group, a benzimidazole ring, and a 2-methylphenyl group. This combination contributes to its biological activity and chemical reactivity.
Overview
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is no exception, with studies indicating its effectiveness against various bacterial strains.
Case Studies
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Synthesis and Evaluation : A study synthesized several acetamide derivatives of benzimidazole and evaluated their antibacterial activity using the agar well diffusion method. Among these, compounds demonstrated significant antibacterial effects comparable to standard antibiotics like levofloxacin. Notably, compounds 2b and 2i showed particularly strong activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values lower than those of the control drug .
Compound MIC (μg/mL) Activity Against 2b < 0.5 E. coli, S. aureus 2i < 0.5 S. typhi, B. subtilis - Biofilm Inhibition : The same study assessed the antibiofilm potential of these compounds, finding that they significantly inhibited biofilm formation by up to 85% in certain strains compared to standard treatments .
The anticancer potential of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is attributed to its ability to interact with DNA and inhibit enzymes involved in cell proliferation. Studies indicate that this compound can induce apoptosis in cancer cells through various pathways .
Research Findings
A study highlighted the neuroprotective effects of benzimidazole derivatives against oxidative stress-induced neuroinflammation, a common feature in neurodegenerative diseases. The results suggested that these compounds could potentially mitigate neuronal death by targeting multiple pathways involved in inflammation and oxidative stress .
Overview
The neuroprotective properties of Acetamide derivatives have been explored in the context of neurodegenerative disorders. These compounds are believed to reduce oxidative stress and inflammation within neuronal tissues.
Experimental Evidence
In vitro studies have demonstrated that certain benzimidazole-containing acetamides can protect neuronal cells from oxidative damage. The mechanisms include the modulation of inflammatory mediators and the enhancement of cellular antioxidant defenses .
Properties
CAS No. |
30065-34-0 |
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Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)17-15(20)10-21-16-18-13-8-4-5-9-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
UOQRGIGRZUHPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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